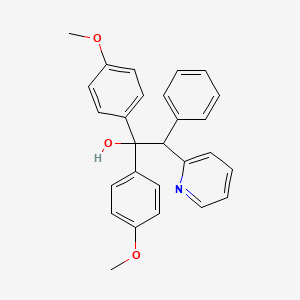
Hafnium--platinum (1/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium–platinum (1/5) is a binary intermetallic compound composed of hafnium and platinum in a 1:5 ratio. This compound is part of the broader class of transition metal alloys, which are known for their unique properties and applications in various fields. Hafnium, with the chemical symbol Hf, is a lustrous, silver-gray transition metal known for its high melting point and resistance to corrosion. Platinum, symbolized as Pt, is a dense, malleable, and highly unreactive metal. The combination of these two elements results in a compound with exceptional stability and unique physical and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of hafnium–platinum (1/5) typically involves high-temperature metallurgical processes. One common method is arc-melting, where a mixture of hafnium and platinum is melted in an arc furnace under an inert atmosphere, such as argon or helium. This process ensures minimal contamination and allows for precise control over the composition of the alloy .
Industrial Production Methods: In industrial settings, the production of hafnium–platinum (1/5) may involve more advanced techniques such as electron beam melting or vacuum induction melting. These methods provide better control over the purity and homogeneity of the final product. The starting materials, usually high-purity hafnium and platinum, are melted together and rapidly cooled to form the desired intermetallic compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hafnium–platinum (1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its high resistance to oxidation, but at elevated temperatures, it can react with oxygen to form hafnium oxide and platinum metal .
Common Reagents and Conditions:
Oxidation: At high temperatures, hafnium–platinum (1/5) reacts with oxygen to form hafnium dioxide (HfO₂) and platinum (Pt).
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas at elevated temperatures.
Substitution: Hafnium–platinum (1/5) can undergo substitution reactions with halogens to form hafnium tetrahalides and platinum halides.
Major Products Formed:
Oxidation: Hafnium dioxide (HfO₂) and platinum (Pt).
Reduction: Elemental hafnium and platinum.
Substitution: Hafnium tetrahalides (e.g., HfCl₄) and platinum halides (e.g., PtCl₂).
Applications De Recherche Scientifique
Hafnium–platinum (1/5) has a wide range of applications in scientific research due to its unique properties:
Mécanisme D'action
The mechanism by which hafnium–platinum (1/5) exerts its effects is primarily related to its unique electronic structure and high stability. The compound’s ability to form stable bonds with other elements and compounds makes it an effective catalyst in various chemical reactions. In biological systems, hafnium
Propriétés
Numéro CAS |
58500-04-2 |
|---|---|
Formule moléculaire |
HfPt5 |
Poids moléculaire |
1153.9 g/mol |
Nom IUPAC |
hafnium;platinum |
InChI |
InChI=1S/Hf.5Pt |
Clé InChI |
AWOKEVXFOHXUQE-UHFFFAOYSA-N |
SMILES canonique |
[Hf].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


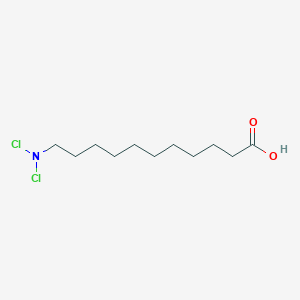

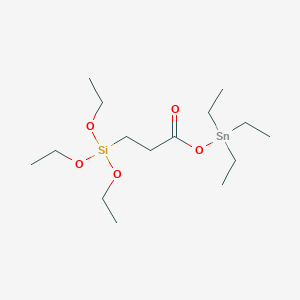
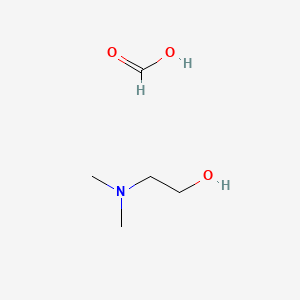
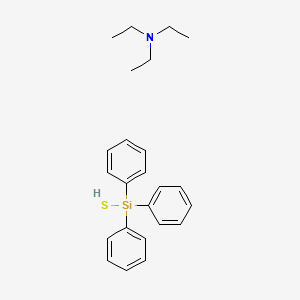
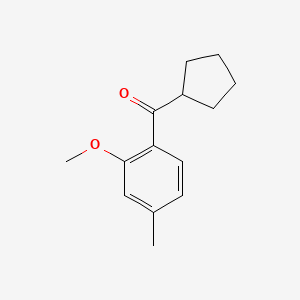

![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)

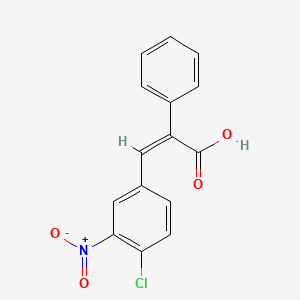
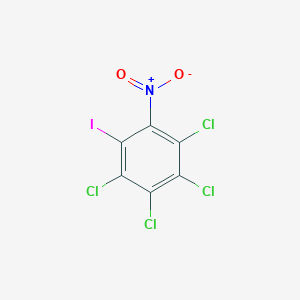
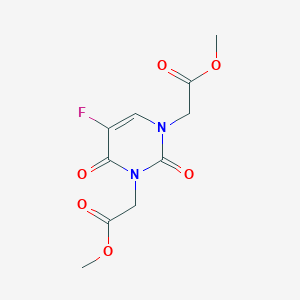
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)
